1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is a chemical compound classified as a piperazine derivative. This compound features a piperidine ring connected to a piperazine ring, with a carbonyl group at the second position of the piperidine and an isopropyl group at the fourth position of the piperazine. Piperazine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry for pharmaceutical development.
The compound's chemical structure can be represented by the molecular formula and has a CAS number of 1218350-59-4. It falls under the broader category of piperazine derivatives, which are often explored for their pharmacological properties. The classification of this compound is primarily based on its structural features and functional groups, which influence its reactivity and biological activity.
The synthesis of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine can be achieved through several methods, with one common approach involving:
This method allows for effective coupling between the two components, leading to the formation of the desired compound with optimized yields and purity.
1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives.
Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carbonyl group into an alcohol.
Nucleophilic substitution reactions may occur where nucleophiles like amines or thiols replace substituents on the piperazine ring.
These reactions are facilitated by standard organic solvents and specific temperature and pressure conditions, leading to various products depending on the reagents used.
The mechanism of action of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine involves interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, it modulates their activity, potentially leading to various biological effects. The precise molecular pathways and targets depend on its application, particularly in medicinal contexts where it may exhibit antimicrobial, antiviral, or anticancer properties.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to characterize this compound's structure and purity .
1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has several scientific applications:
It serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.
Research focuses on its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Investigated for therapeutic effects against neurological disorders and infectious diseases.
Utilized in developing new materials and chemical processes, showcasing its versatility beyond medicinal chemistry .
The systematic IUPAC name 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine (C₁₃H₂₅N₃O; PubChem CID: 43585321) precisely defines its molecular architecture [2]. The name delineates three critical components:
This compound belongs to the broader class of N-acylpiperazinylpiperidines, classified as bicyclic hybrids due to the covalent tethering of two saturated heterocycles. The amide bond imposes conformational restraint, influencing the spatial orientation of the two nitrogen atoms. The tertiary piperidine nitrogen (non-amidic) and the distal piperazine nitrogen represent distinct pharmacophoric elements—the former is weakly basic (pKa ~7-8), while the latter, substituted with the isopropyl group, exhibits stronger basicity (pKa ~9-10). This differential basicity creates a zwitterionic potential within physiological pH ranges. An isomeric variant, 1-(Piperidine-3-carbonyl)-4-(propan-2-yl)piperazine (CID: 43585322), underscores the significance of regiochemistry on the piperidine ring, where carbonyl positioning alters the vectorial presentation of the nitrogen atoms and overall molecular polarity [4].
Piperidine and piperazine rank among the most prevalent heterocycles in FDA-approved drugs, collectively appearing in >20 therapeutic classes [5] [7]. Their hybridization evolved strategically to address pharmacokinetic and target engagement limitations of simpler monocyclic systems:
Table 2: Synthetic Milestones for Piperidine-Piperazine Hybrids
Era | Key Synthetic Advance | Impact on Scaffold Design |
---|---|---|
Pre-1990s | Nucleophilic substitution (SNAr) | Enabled basic N-arylpiperazines; Limited to electron-deficient arenes |
1990-2010 | Pd-catalyzed amination (Buchwald-Hartwig) | Broadened N-arylation scope for complex hybrids |
2010-Present | Asymmetric hydrogenation of pyridiniums | Efficient chiral piperidine access (e.g., cis-fluoropiperidines) [5] |
Recent | Flow chemistry & LiHMDS-mediated couplings | Scalable, metal-free routes for N-heteroaryl linkages [7] |
The propan-2-yl (isopropyl) moiety at N⁴ of the piperazine ring critically modulates the molecule's physicochemical and pharmacological profile:
The carbonyl linker is the scaffold's defining structural and functional element:
Table 3: Functional Group Contributions to Molecular Properties
Moiety | Key Molecular Contributions | Design Rationale |
---|---|---|
Propan-2-yl | • +ΔlogP ≈ 1.5• Steric occlusion of metabolic sites• Conformational bias in piperazine | Enhanced permeability & metabolic stability; Target selectivity |
Carbonyl Linker | • Amide rigidity reduces entropy loss on binding• H-bond acceptor capacity• pKa modulation of piperidine N | Preorganization for target engagement; Balanced solubility/permeability |
Piperidine N | • Weakly basic (pKa ~7-8)• Potential cationic-π interactions | Membrane penetration; Target interactions in e.g., 5-HT/DA receptors |
The strategic integration of these elements—constrained bicyclic framework, lipophilic isopropyl group, and polarity-bridging carbonyl—positions this hybrid scaffold as a versatile template for probing diverse biological targets. Its continued exploration leverages decades of piperidine/piperazine medicinal chemistry while addressing historical limitations through rational structural hybridization.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3